molecular formula C25H27FN6O2 B10863551 7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10863551
M. Wt: 462.5 g/mol
InChI Key: NISIFCKBMBDPJN-UHFFFAOYSA-N
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Description

7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is known for its unique structural features, which include a purine core substituted with benzyl and fluorobenzyl piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach starts with the preparation of the purine core, followed by the introduction of benzyl and fluorobenzyl piperazine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound shows promise as a therapeutic agent due to its potential pharmacological activities, including enzyme inhibition and receptor modulation.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-benzyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-benzyl-8-[4-(4-bromobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-benzyl-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C25H27FN6O2

Molecular Weight

462.5 g/mol

IUPAC Name

7-benzyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H27FN6O2/c1-28-22-21(23(33)29(2)25(28)34)32(17-18-6-4-3-5-7-18)24(27-22)31-14-12-30(13-15-31)16-19-8-10-20(26)11-9-19/h3-11H,12-17H2,1-2H3

InChI Key

NISIFCKBMBDPJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5

Origin of Product

United States

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